N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE
Description
N¹-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is a heterocyclic compound featuring two distinct fused ring systems: a 1,3,4-thiadiazole substituted with an isopropyl group and a [1,2,4]triazino[5,6-b]indole core with a propyl substituent. These moieties are connected via a sulfanyl acetamide linker, which is critical for modulating physicochemical and biological properties. Though direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest possible applications in enzyme inhibition or agrochemical activity .
Properties
IUPAC Name |
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7OS2/c1-4-9-26-13-8-6-5-7-12(13)15-16(26)21-18(24-22-15)28-10-14(27)20-19-25-23-17(29-19)11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,20,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHJHYBKTFJXTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NN=C(S4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~1~-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is a complex compound that incorporates both thiadiazole and triazino-indole moieties. This structural combination suggests potential for diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties.
1. Anticancer Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have been shown to inhibit the proliferation of various cancer cell lines effectively. A study demonstrated that certain thiadiazole derivatives induced apoptotic cell death in HeLa cancer cells and significantly blocked the cell cycle at the sub-G1 phase. The IC50 values for some compounds were notably lower than that of sorafenib, a standard anticancer drug .
2. Antimicrobial Properties
The 1,3,4-thiadiazole moiety is recognized for its broad-spectrum antimicrobial activity. Compounds derived from this scaffold have shown effectiveness against various bacterial and fungal strains. For example, studies have highlighted the antimicrobial properties of thiadiazole derivatives against resistant strains of bacteria and fungi .
3. Anticonvulsant Effects
Thiadiazole derivatives have also been investigated for their anticonvulsant properties. In particular, a synthesized compound demonstrated efficacy in reducing seizures in animal models when compared to standard anticonvulsants like valproic acid. The therapeutic index was found to be favorable, indicating a good safety profile alongside efficacy .
The biological activities of these compounds are thought to stem from their ability to interact with various biological targets. For instance:
- Anticancer Mechanism : Thiadiazole derivatives may inhibit protein kinases involved in cancer cell proliferation or induce apoptosis through mitochondrial pathways.
- Antimicrobial Mechanism : They may disrupt bacterial cell wall synthesis or interfere with nucleic acid metabolism.
- Anticonvulsant Mechanism : These compounds might modulate neurotransmitter systems or ion channels involved in seizure activity.
Table: Summary of Biological Activities
Case Study: Anticancer Activity
In a study published in Medicinal Chemistry Research, several thiadiazole derivatives were synthesized and evaluated for their anticancer activity against different cancer cell lines. The results showed that specific compounds not only inhibited cell growth but also triggered apoptosis through caspase activation pathways .
Case Study: Antimicrobial Efficacy
A comprehensive review on the antimicrobial properties of thiadiazole derivatives highlighted their effectiveness against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The review emphasized the potential for developing new antibiotics based on these scaffolds due to their unique mechanisms of action .
Scientific Research Applications
Research indicates that compounds containing thiadiazole and triazine derivatives exhibit a range of biological activities:
1. Anticancer Activity:
Studies have shown that thiadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MCF-7 (Breast Cancer) | 15.0 |
| Example B | HepG2 (Liver Cancer) | 12.0 |
2. Antimicrobial Properties:
Thiadiazole derivatives are known for their antimicrobial properties against both bacteria and fungi. Research has indicated that the presence of the thiadiazole ring enhances the interaction with microbial targets.
3. Antidiabetic Effects:
Some studies suggest that compounds with similar structures may exhibit hypoglycemic effects by enhancing insulin sensitivity or inhibiting glucose production in the liver.
Synthesis and Production
The synthetic routes for this compound typically involve multi-step reactions starting from basic thiadiazole and triazine precursors. Key steps may include:
- Formation of the Thiadiazole Ring: Through reactions involving thiosemicarbazide and appropriate carboxylic acid derivatives.
- Synthesis of the Triazine Moiety: Utilizing cyclization reactions involving hydrazines and carbonyl compounds.
- Coupling Reaction: Linking the thiadiazole and triazine components through sulfanyl or amide bond formation.
Case Studies
Recent case studies have highlighted the effectiveness of this compound in preclinical models:
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various thiadiazole derivatives against breast cancer cell lines. The results indicated that modifications to the substituents significantly influenced cytotoxicity.
Case Study 2: Antimicrobial Activity
Research conducted by International Journal of Antimicrobial Agents demonstrated that compounds similar to this compound exhibited potent activity against antibiotic-resistant strains of bacteria.
Comparison with Similar Compounds
N-(4-Methylphenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamide (8g)
- Core Structure : 1,3,4-Oxadiazole linked to an indole moiety via sulfanyl acetamide.
- Substituents : 4-Methylphenyl on acetamide; indole-3-ylmethyl on oxadiazole.
- Key Differences: Replaces thiadiazole and triazinoindole with oxadiazole and indole, reducing planarity and electron deficiency.
- Activity : Exhibits enzyme inhibition, though specific targets are unspecified .
2-(1H-Indol-3-yl-methyl)-1,3,4-Oxadiazole-5-thiol (4)
- Core Structure : Oxadiazole-thiol with indole substitution.
- Substituents : Indol-3-ylmethyl at position 2.
- Key Differences: Lacks the acetamide linker and triazinoindole system, simplifying the scaffold.
- Activity : Serves as a precursor for derivatives with growth-promoting effects in plants .
Thiadiazole-Containing Analogues
N-{2,2,2-Trichloro-1-[(5-Phenyl-1,3,4-Thiadiazol-2-yl)Amino]Ethyl}Acetamide
- Core Structure : Thiadiazole with trichloroethylacetamide.
- Substituents : Phenyl on thiadiazole; trichloroethyl group.
- Key Differences: Absence of triazinoindole; includes halogenated alkyl chain.
N-(5-Methyl-1,3,4-Thiadiazol-2-yl)Acetamide
- Core Structure : Simple thiadiazole-acetamide.
- Substituents : Methyl on thiadiazole.
- Key Differences: Less complex than the target compound, lacking fused triazinoindole.
- Activity: Not specified, but similar structures show agrochemical activity .
Triazinoindole Derivatives
2-(1-(5H-[1,2,4]Triazino[5,6-b]Indol-3-yl)-3-(4-Bromophenyl)-1H-Pyrazol-5-yl)-6,6-Dimethyl-6,7-Dihydro-1H-Indol-4(5H)-One (41)
- Core Structure: Triazinoindole fused with pyrazole and indolone.
- Substituents : 4-Bromophenyl on pyrazole; dimethyl on indolone.
- Key Differences : Incorporates pyrazole and indolone instead of thiadiazole and sulfanyl linker.
Comparative Analysis Table
Key Research Findings and Gaps
Thiadiazole-triazinoindole hybrids may exhibit unique binding modes due to planar aromaticity, but empirical data are lacking .
Synthetic Methodologies :
- The target compound’s synthesis likely involves cyclocondensation and nucleophilic substitution, akin to methods in .
Unresolved Questions: Pharmacokinetic properties (e.g., solubility, metabolic stability) remain uncharacterized. Direct comparisons of bioactivity between thiadiazole-triazinoindole and oxadiazole-indole systems are absent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
